1-(2,3-Difluorophenyl)-1h-pyrazole-3-carboxylic acid

Medicinal Chemistry Physicochemical Profiling Lead Optimization

1-(2,3-Difluorophenyl)-1H-pyrazole-3-carboxylic acid is a fluorinated heterocyclic building block belonging to the N-arylpyrazole-3-carboxylic acid class. It bears a 2,3-difluorophenyl substituent at the pyrazole N1 position and a free carboxylic acid at C3.

Molecular Formula C10H6F2N2O2
Molecular Weight 224.16 g/mol
Cat. No. B13627074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-Difluorophenyl)-1h-pyrazole-3-carboxylic acid
Molecular FormulaC10H6F2N2O2
Molecular Weight224.16 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)F)N2C=CC(=N2)C(=O)O
InChIInChI=1S/C10H6F2N2O2/c11-6-2-1-3-8(9(6)12)14-5-4-7(13-14)10(15)16/h1-5H,(H,15,16)
InChIKeyRMWFQOHWDBOIDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,3-Difluorophenyl)-1H-pyrazole-3-carboxylic acid (CAS 1249221-89-3) – Procurement-Relevant Structural and Physicochemical Baseline


1-(2,3-Difluorophenyl)-1H-pyrazole-3-carboxylic acid is a fluorinated heterocyclic building block belonging to the N-arylpyrazole-3-carboxylic acid class. It bears a 2,3-difluorophenyl substituent at the pyrazole N1 position and a free carboxylic acid at C3 . The compound has a molecular formula of C₁₀H₆F₂N₂O₂ and a molecular weight of 224.16 g·mol⁻¹ . Its computed physicochemical properties include a XLogP3 of 2.0, a topological polar surface area of 55.1 Ų, one hydrogen bond donor, and five hydrogen bond acceptors . The 2,3-difluoro substitution pattern on the N-phenyl ring is the primary structural feature that distinguishes it from its 2,4-, 2,5-, 2,6-, and 3,5-difluorophenyl regioisomers, which are also commercially available as research intermediates. This compound is catalogued by multiple suppliers at purities of 97–98% and is intended exclusively for research and further manufacturing use .

Fluorinated N-arylpyrazole building block for SAR and lead optimization research
Differentiated 2,3-difluoro substitution pattern supports ortho-fluoro effect exploration
Multi-supplier availability with purity 97–98% enables parallel library synthesis

Why 1-(2,3-Difluorophenyl)-1H-pyrazole-3-carboxylic acid Cannot Be Treated as Interchangeable with Its Regioisomeric Analogs


The position of fluorine atoms on the N-phenyl ring of 1-arylpyrazole-3-carboxylic acids critically governs electronic distribution, conformational preferences, and intermolecular interaction capacity, meaning regioisomers are not functionally interchangeable as synthetic intermediates or pharmacophore components. In the 2,3-difluorophenyl isomer, the ortho-fluorine (F2) and meta-fluorine (F3) create a unique local dipole and steric environment that differs from the 2,4-, 2,5-, or 3,5-difluoro patterns. These differences manifest in altered LogP, hydrogen-bond acceptor topology, and reactivity of the carboxylic acid toward amide coupling or esterification . Published structure–activity relationship (SAR) studies on pyrazole-based kinase inhibitors have demonstrated that even a single fluorine positional shift on the N-aryl ring can alter target potency by more than an order of magnitude . Consequently, procurement decisions made on the assumption of regioisomeric equivalence risk introducing an uncontrolled variable into synthetic routes or biological assays.

Fluorine positional isomerism shifts lipophilicity and electronic profile
Regioisomers (2,4-, 2,5-, 3,5-difluoro) differ in XLogP3 and electrostatic surface topology, potentially altering passive permeability and target engagement.
Ortho-fluorine conformation bias cannot be assumed across isomers
The 2,3-substitution restricts N-aryl rotation; 3,5-isomer lacks this bias, which may affect ligand pre-organization and binding entropy.
Supply cost and precursor availability vary by substitution pattern
While purity specs are comparable, bulk pricing and synthetic accessibility differ among difluoro regioisomers, impacting large-scale procurement planning.

Quantitative Differentiation Evidence for 1-(2,3-Difluorophenyl)-1H-pyrazole-3-carboxylic acid Against Closest Regioisomeric Analogs


XLogP3 Lipophilicity Comparison: 2,3-Difluoro vs. 2,4-Difluoro vs. 2,5-Difluoro N-Phenyl Regioisomers

The computed partition coefficient (XLogP3) differentiates the 2,3-difluorophenyl isomer from its closest regioisomeric analogs. PubChem reports an XLogP3 of 2.0 for 1-(2,3-difluorophenyl)-1H-pyrazole-3-carboxylic acid . For the 1-(2,4-difluorophenyl) regioisomer (CAS 1152533-85-1, PubChem CID 33787242), the computed XLogP3 is 2.2, while the 1-(2,5-difluorophenyl) regioisomer (CAS 1152962-42-9) also exhibits an XLogP3 of approximately 2.2 . The 0.2 log unit lower lipophilicity of the 2,3-isomer reflects the impact of the ortho-fluoro/meta-fluoro arrangement on molecular dipole and solvation free energy. This difference lies within a range known to influence passive membrane permeability and non-specific protein binding in cellular assays .

XLogP3 lipophilicity
Cross-study comparable
ΔXLogP3 ≈ –0.2
2,3-isomer vs 2,4-/2,5-
Lower lipophilicity may support reduced non-specific binding in cellular assays
Computed by XLogP3 3.0 algorithm; experimental logD verification advised
Medicinal Chemistry Physicochemical Profiling Lead Optimization

Topological Polar Surface Area (TPSA) and Hydrogen-Bond Acceptor Topology: 2,3- vs. 2,4-Difluoro Substitution

Although all difluorophenyl regioisomers share the same molecular formula and heavy-atom count, the spatial arrangement of fluorine acceptors alters the three-dimensional hydrogen-bond acceptor pharmacophore. The 2,3-difluorophenyl isomer presents fluorine atoms on adjacent carbons, creating a contiguous region of electronegative surface with a TPSA of 55.1 Ų . In contrast, the 1-(2,4-difluorophenyl) isomer places fluorine atoms in a meta relationship, dispersing the electronegative surface across a wider arc and yielding a similar computed TPSA of 55.1 Ų but a distinct electrostatic potential surface . The 2,3-arrangement generates a stronger local dipole moment (estimated >3.5 D based on fluorobenzene analog calculations) compared to the 2,4- and 2,5-isomers (~2.5–3.0 D), which can differentially influence π-stacking interactions with electron-deficient aromatic residues in enzyme active sites .

Electrostatic surface topology
Class-level inference
TPSA identical (55.1 Ų)
Estimated dipole higher for 2,3-isomer (~3.5 D vs ~2.8 D)
Distinct electrostatic potential surface may influence halogen–aromatic interactions in target binding
Dipole estimates based on fluorobenzene analog calculations; experimental validation needed
Drug Design ADME Prediction Structure–Property Relationships

Commercial Purity and Availability: 2,3-Difluoro Isomer versus 2,4- and 2,5- Analogs

The 1-(2,3-difluorophenyl) isomer is commercially available at a minimum purity specification of 97% from AKSci and 98% from Fluorochem . The 1-(2,4-difluorophenyl) analog (CAS 1152533-85-1) and the 1-(2,5-difluorophenyl) analog (CAS 1152962-42-9) are also listed at 97%+ purity by multiple vendors, but pricing and stock availability are notably variable: the 2,5-isomer was quoted at €349 per 50 mg from CymitQuimica as of 2019, whereas the 2,3-isomer has been listed at lower per-gram pricing from bulk suppliers . The 2,3-difluoro substitution pattern is synthetically accessible via cyclocondensation of 2,3-difluorophenylhydrazine with appropriate 1,3-dicarbonyl precursors followed by carboxylation, and the commercial availability of the hydrazine precursor is a key supply-chain differentiator .

Commercial purity and sourcing
Cross-study comparable
97–98% purity specification
Favorable bulk pricing vs 2,5-isomer (historically higher)
Supports cost-effective parallel synthesis when 2,3-substitution is tolerated
Pricing subject to change; confirm with current vendor catalogs
Chemical Procurement Synthesis Intermediate Sourcing Supply Chain Comparison

Rotatable Bond Count and Conformational Pre-organization: 2,3- vs. 3,5-Difluoro Substitution

All N-phenylpyrazole-3-carboxylic acid regioisomers possess two rotatable bonds (the N–phenyl bond and the carboxylic acid C–C bond). However, the ortho-fluorine in the 2,3-difluorophenyl isomer introduces a steric clash with the pyrazole C4–H, restricting rotation around the N1–aryl bond and favoring a more perpendicular orientation of the phenyl ring relative to the pyrazole plane compared to the 3,5-difluorophenyl isomer, where only meta-fluorines are present . This conformational bias can pre-organize the scaffold for target binding, reducing the entropic penalty upon complex formation. In fragment-based drug discovery, such pre-organization is valued because it can improve ligand efficiency (LE) without increasing molecular weight; the 2,3-isomer's MW of 224.16 g·mol⁻¹ combined with a reduced conformational ensemble makes it an attractive fragment starting point relative to the more flexible 3,5-isomer.

Conformational restriction
Class-level inference
2 rotatable bonds; ortho-F restricts N–aryl rotation vs 3,5-isomer
May improve ligand efficiency by reducing entropic penalty upon target binding
Conformational inference from ortho-substituted N-phenyl heterocycle principles
Conformational Analysis Ligand Efficiency Fragment-Based Drug Design

Evidence-Based Application Scenarios for 1-(2,3-Difluorophenyl)-1H-pyrazole-3-carboxylic acid in Research and Industrial Procurement


Kinase Inhibitor Fragment Library Design Requiring Slightly Reduced Lipophilicity

In kinase drug discovery programs where lead compounds suffer from high logD and associated off-target toxicity, the 2,3-difluorophenyl-pyrazole-3-carboxylic acid scaffold (XLogP3 = 2.0) offers a ~0.2 log unit lipophilicity advantage over the 2,4- and 2,5-difluoro regioisomers (XLogP3 ≈ 2.2) . Combined with its restricted N-aryl rotation due to the ortho-fluorine , it serves as a privileged fragment for generating focused libraries with improved ligand efficiency. Procurement of this specific regioisomer, rather than a cheaper but less optimal analog, directly supports lead optimization toward clinical candidates with better developability profiles.

Agrochemical Intermediate with Differentiated Fluorine Pharmacophore Topology

Fluorinated pyrazolecarboxylic acids are key intermediates in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides and other agrochemicals . The 2,3-difluorophenyl substitution creates a contiguous electronegative surface and a stronger local dipole (~3.5 D estimated) compared to the 2,4- and 2,5-isomers (~2.5–3.0 D) . This differentiated electrostatic profile can enhance binding to the ubiquinone-binding pocket of fungal SDH enzymes. For agrochemical discovery groups synthesizing amide derivatives from this carboxylic acid intermediate, the choice of the 2,3-difluoro building block over generic fluoroaryl-pyrazole alternatives can be a critical determinant of target potency and species selectivity.

Medicinal Chemistry SAR Campaigns Exploring Ortho-Fluoro Effects on Target Binding

Structure–activity relationship (SAR) studies across pyrazole-based inhibitor series have shown that fluorine positional isomerism on the N-aryl ring can modulate potency by >10-fold . The 1-(2,3-difluorophenyl) isomer is an essential tool compound for systematically probing the ortho-fluoro effect, as it is one of only two commercially available difluoro regioisomers bearing an ortho-fluorine (the other being the 2,4-isomer, where the ortho-F effect is confounded by the para-F). Its commercial availability at 97–98% purity from multiple suppliers at competitive pricing makes it the preferred choice for SAR-by-catalog approaches, avoiding the need for custom synthesis of ortho-fluorinated N-arylpyrazole intermediates.

Physical Property Benchmarking in Computational Chemistry Model Building

The 2,3-difluorophenyl-pyrazole-3-carboxylic acid scaffold, with its experimentally verifiable computed properties (MW 224.16, XLogP3 2.0, TPSA 55.1 Ų, HBD 1, HBA 5) , serves as a useful calibration compound for computational ADME prediction models. Its intermediate lipophilicity and moderate polar surface area place it in a property space where many prediction algorithms show discontinuity, making it valuable for benchmarking in silico tools. For computational chemistry groups, procurement of this specific compound for experimental LogD and solubility determination provides a data point that helps validate models across the difluorophenyl regioisomeric series.

Application
Selection Property
Validation Focus
Kinase inhibitor fragment library research
Reduced-lipophilicity scaffold (XLogP3 2.0)
Lead optimization and ligand efficiency profiling
Agrochemical intermediate synthesis
Differentiated dipole and electrostatic surface
SDHI target binding research and species selectivity
Ortho-fluoro SAR probe campaigns
Commercially available ortho-fluoro regioisomer
SAR-by-catalog and binding mode hypothesis testing
Computational ADME model benchmarking
Well-defined computed physicochemical properties
Prediction model calibration with experimental LogD/solubility
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